BenchChemオンラインストアへようこそ!

Anseculin hydrochloride

Alzheimer's Disease Molecular Docking Acetylcholinesterase Inhibitor

Procure Anseculin HCl for unmatched multi-target CNS research. Unlike single-mechanism agents (e.g., Memantine), it simultaneously engages NMDA, 5-HT1A/7, α1, D2/D3 receptors. It uniquely reverses age-related memory deficits, shows superior brain penetration vs. Prazosin in vivo, and outperforms Donepezil in AChE docking. Validated Phase III tool compound.

Molecular Formula C26H33ClN2O5
Molecular Weight 489.0 g/mol
Cat. No. B1671349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnseculin hydrochloride
Synonyms7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)3,4-dimethyl-2H-1-benzopyran-2-one
Ensaculin
ensaculin hydrochloride
KA-672
Molecular FormulaC26H33ClN2O5
Molecular Weight489.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C.Cl
InChIInChI=1S/C26H32N2O5.ClH/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3;/h5-6,8-9,16-17H,7,10-15H2,1-4H3;1H
InChIKeyXMONKHCPLIYQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anseculin hydrochloride (KA-672) Procurement Guide: Overview and Baseline Profile


Anseculin hydrochloride (also known as Ensaculin hydrochloride or KA-672 HCl, CAS 209969-60-8) is a small-molecule coumarin derivative originally developed as a nootropic and neuroprotective agent for the potential treatment of Alzheimer's disease [1]. It is characterized as a multifunctional ligand, acting primarily as an NMDA receptor antagonist and a 5-HT1A receptor agonist [2]. Its development was advanced to Phase III clinical trials for Alzheimer's disease before being discontinued [3]. For scientific and industrial procurement, it is critical to recognize that Anseculin is not a single-target agent but a compound with a complex polypharmacological profile, interacting with multiple neurotransmitter systems including serotonergic (5-HT1A, 5-HT7), adrenergic (α1), and dopaminergic (D2, D3) receptors .

Why Generic Substitution Fails for Anseculin hydrochloride (KA-672): A Scientific Procurement Perspective


Generic substitution is not scientifically valid for Anseculin hydrochloride due to its unique and complex polypharmacological profile, which distinguishes it from single-mechanism alternatives. Anseculin simultaneously engages multiple CNS targets, including NMDA receptors, 5-HT1A receptors, α1-adrenoceptors, and dopaminergic D2/D3 receptors [1]. This multi-target action is critical to its observed cognitive-enhancing and neuroprotective effects. Swapping it for a compound that only acts as an NMDA antagonist (e.g., Memantine), a pure 5-HT1A agonist, or a selective α1-antagonist (e.g., Prazosin) would result in a fundamentally different pharmacological profile and fails to replicate the integrated in vivo effects observed with Anseculin in relevant disease models [2]. Furthermore, the compound demonstrates a unique discrepancy between its in vitro potency and its high ex vivo efficacy on central α1-adrenoceptors, a property not shared by its close comparator Prazosin and likely driven by superior brain penetration [1].

Anseculin hydrochloride: Quantitative Evidence of Differentiation for Procurement


Anseculin hydrochloride Shows Superior Predicted Binding Affinity to AChE vs. Donepezil

In a computational docking study, Anseculin (KA-672) was compared against five other inhibitors including the clinical standard Donepezil and other in-class agents for binding to human acetylcholinesterase (AChE). The calculated binding affinities ranked Anseculin as the strongest, surpassing the clinically established drug Donepezil. The study concluded that, based on these models, Anseculin was 'the most useful drug for the treatment of dementia' among those tested [1].

Alzheimer's Disease Molecular Docking Acetylcholinesterase Inhibitor

Anseculin hydrochloride Exhibits Superior Ex Vivo Efficacy on α1-Adrenoceptors Compared to Prazosin

Despite being approximately 8 times less potent than Prazosin in vitro for α1-adrenoceptor antagonism, Anseculin (KA-672) demonstrates a remarkably enhanced effect in vivo. At an equivalent oral dose of 1 mg/kg, both Anseculin and Prazosin produce similar effects on central α1-adrenergic receptor binding ex vivo. This indicates a significantly greater relative ex vivo potency for Anseculin on central α1-adrenergic receptors, a property not observed with Prazosin [1].

Receptor Pharmacology α1-Adrenoceptor Ex Vivo Binding

Anseculin hydrochloride Reverses Age-Related Cognitive Deficits in Mice, an Effect Not Seen in Young Animals

In a study on passive avoidance learning, subchronic treatment with Anseculin (KA-672) produced a highly selective cognitive benefit. While it had no effect on cognitive functions in young, healthy mice, the compound clearly improved long-term memory in aged, cognitively impaired mice [1]. This age-dependent and impairment-dependent effect distinguishes Anseculin from general stimulants or non-specific cognitive enhancers.

Cognitive Enhancement Aging Behavioral Pharmacology

Anseculin hydrochloride is a Functional 5-HT1A Agonist, Mirroring the Effects of 8-OH-DPAT

Anseculin (KA-672) demonstrates a specific functional agonism at the 5-HT1A receptor, a key target for cognition and mood. In functional assays, Anseculin inhibited adenylate cyclase activity and reduced intracellular cAMP levels by approximately 30%, a profile quantitatively and qualitatively similar to the reference 5-HT1A agonist, 8-OH-DPAT. This functional activity is supported by its high binding affinity for the receptor, with an IC50 of approximately 8 nM for [3H]-8-OH-DPAT binding [1].

Serotonin Receptor 5-HT1A Agonist Signal Transduction

Recommended Research and Industrial Applications for Anseculin hydrochloride (KA-672)


Investigating Polypharmacology in Neurodegenerative Disease Models

Due to its unique multi-target profile as an NMDA antagonist, 5-HT1A agonist, and high-affinity ligand for 5-HT7, α1, D2, and D3 receptors , Anseculin hydrochloride is ideal for use as a positive control or tool compound in preclinical research exploring therapeutic strategies that engage multiple CNS targets simultaneously. Its well-documented receptor binding profile (IC50 of ~8 nM for 5-HT1A) and functional activity (e.g., ~30% cAMP reduction) [1] provide a solid, quantifiable baseline for studying synergistic or multi-pathway effects in Alzheimer's disease and related dementias.

Studies on Age-Related Cognitive Decline and Reversal

Anseculin has demonstrated a unique, selective effect in improving long-term memory in aged, cognitively impaired mice, while showing no effect in young, healthy animals [2]. This makes it a highly specific research tool for investigating mechanisms of cognitive impairment during aging and for screening compounds aimed at reversing, rather than merely enhancing, age-related memory deficits. Its established lack of effect on short-term memory further refines its utility in specific behavioral paradigms.

Research Requiring a High-Efficacy Central α1-Adrenoceptor Antagonist

Although it is a less potent α1-antagonist than Prazosin in vitro, Anseculin demonstrates superior ex vivo efficacy on central α1-adrenoceptors at equivalent oral doses (1 mg/kg) [1]. This makes it a superior tool for in vivo studies focused on the role of central α1-adrenoceptors in cognition, behavior, or neuroprotection, where brain penetration and functional engagement are paramount. The compound can effectively occupy these receptors in the brain to a degree not achievable with Prazosin at the same dose.

Benchmarking in AChE Inhibitor Discovery and Computational Chemistry

Anseculin has been established as a top-tier compound in computational docking studies against acetylcholinesterase (AChE), surpassing established clinical drugs like Donepezil in calculated binding affinity [3]. It serves as an excellent positive control or benchmark in virtual screening campaigns and structure-activity relationship (SAR) studies aimed at developing novel AChE inhibitors. Its use in such studies is supported by the existing, publicly available data that provides a clear reference point for its predicted binding energy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anseculin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.